3-Bromo-5-chloro-2-iodo-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-iodo-pyrazine is a halogenated pyrazine derivative characterized by the presence of bromine, chlorine, and iodine atoms on its pyrazine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazine: The compound can be synthesized through the halogenation of pyrazine using halogenating agents such as bromine, chlorine, and iodine under controlled conditions.
Cross-Coupling Reactions: Methods like Suzuki-Miyaura cross-coupling can be employed to introduce halogens onto the pyrazine ring using appropriate halogenated reagents and palladium catalysts.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where pyrazine is reacted with halogenating agents in a controlled environment to ensure the selective introduction of bromine, chlorine, and iodine atoms.
Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the halogenated pyrazine to simpler compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may include pyrazine derivatives with fewer halogen atoms.
Substitution Products: Substituted pyrazines where halogen atoms are replaced by other functional groups.
Scientific Research Applications
3-Bromo-5-chloro-2-iodo-pyrazine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of halogenated pyrazines on biological systems.
Industry: The compound is utilized in the chemical industry for the synthesis of various halogenated compounds and intermediates.
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-2-iodo-pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Bromo-5-chloro-pyrazine: Similar structure but lacks the iodine atom.
3-Bromo-5-iodo-pyrazine: Similar structure but lacks the chlorine atom.
5-Chloro-2-iodo-pyrazine: Similar structure but lacks the bromine atom.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties continue to drive research and development efforts across multiple disciplines.
Properties
Molecular Formula |
C4HBrClIN2 |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-iodopyrazine |
InChI |
InChI=1S/C4HBrClIN2/c5-3-4(7)8-1-2(6)9-3/h1H |
InChI Key |
ZGJKKPRGGWPFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)I)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.